![molecular formula C6H14O8 B3149260 (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate CAS No. 66905-24-6](/img/structure/B3149260.png)
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate
Overview
Description
“(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate” is also known as D-Glucosemonohydrate . It has the molecular formula C6H14O7 . The molecule has a molecular weight of 198.171 .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols . The SMILES string representation of the molecule isO.OCC@@HC@@HC@HC@@HC=O
.
Scientific Research Applications
Scientific Research Applications of Complex Organic Compounds
Biotechnological Applications
Research in biotechnology has shown that derivatives of complex organic acids, such as hydroxycarboxylic acids (lactic acid), are pivotal for producing biodegradable polymers and serving as feedstocks for green chemistry. These compounds, derived from biomass, enable the synthesis of various chemicals including pyruvic acid, acrylic acid, and 1,2-propanediol, highlighting their role in creating sustainable solutions for the chemical industry (Gao, Ma, & Xu, 2011).
Renewable Energy and Fuels
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its downstream products, exemplify the transformation of biomass into valuable chemicals that can replace fossil-based resources. These derivatives are key to developing new generations of polymers, functional materials, and biofuels, demonstrating the transition towards renewable energy sources and materials with lower environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).
Nutraceutical and Pharmacological Properties
The study of ω-3 polyunsaturated fatty acids (PUFAs) has unveiled their significant roles in managing metabolic disorders. Bioactive lipids derived from PUFAs like EPA and DHA have been found to exert beneficial effects on diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis, showcasing the intersection of dietary components with therapeutic potential (Duan, Song, Zhang, & Wang, 2021).
properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H2/t2-,3-,4+,5-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJDOQFYNPUQDU-JJKGCWMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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